molecular formula C16H12N4O4 B15196920 1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) CAS No. 20144-02-9

1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone)

Cat. No.: B15196920
CAS No.: 20144-02-9
M. Wt: 324.29 g/mol
InChI Key: BUUSRMPLZKUKHR-UHFFFAOYSA-N
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Description

1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) involves several steps. One common method involves the reaction of 1-acetyl-1H-indole-2,3-dione with 2-(hydroxy(oxido)amino)phenylhydrazine under specific conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Scientific Research Applications

1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) has a wide range of scientific research applications:

Properties

CAS No.

20144-02-9

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

1-[2-hydroxy-3-[(2-nitrophenyl)diazenyl]indol-1-yl]ethanone

InChI

InChI=1S/C16H12N4O4/c1-10(21)19-13-8-4-2-6-11(13)15(16(19)22)18-17-12-7-3-5-9-14(12)20(23)24/h2-9,22H,1H3

InChI Key

BUUSRMPLZKUKHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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